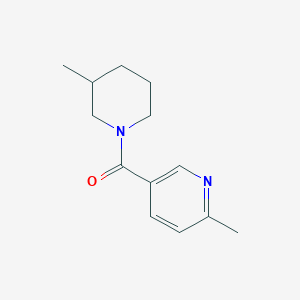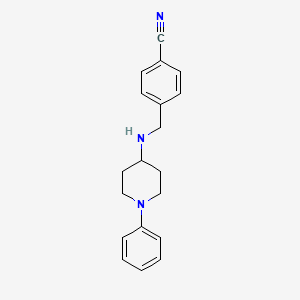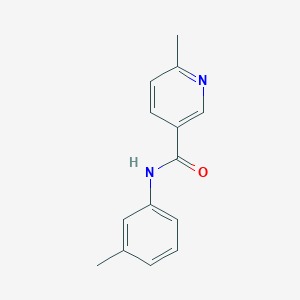![molecular formula C14H22N2O2 B7479593 N-[2-(diethylamino)ethyl]-2-hydroxy-3-methylbenzamide](/img/structure/B7479593.png)
N-[2-(diethylamino)ethyl]-2-hydroxy-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(diethylamino)ethyl]-2-hydroxy-3-methylbenzamide, commonly known as DEET, is a colorless to yellowish liquid with a characteristic odor. It is widely used as an effective insect repellent to prevent insect bites and reduce the risk of vector-borne diseases such as malaria, dengue, and Zika. DEET was first synthesized in 1953 by the United States Department of Agriculture and has since become one of the most commonly used insect repellents in the world.
Mécanisme D'action
The mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's olfactory system. DEET has been shown to block the receptors on the insect's antennae that are responsible for detecting the presence of carbon dioxide and lactic acid, which are the primary cues that attract insects to humans and animals. DEET may also interfere with the insect's ability to detect other chemical cues, such as heat and humidity.
Biochemical and Physiological Effects
DEET has been shown to have a low toxicity profile and is generally considered safe for human use. However, some studies have suggested that DEET may have biochemical and physiological effects on the human body, including the potential for neurotoxicity, skin irritation, and allergic reactions. The exact mechanism of these effects is not fully understood, and further research is needed to determine the long-term effects of DEET exposure on human health.
Avantages Et Limitations Des Expériences En Laboratoire
DEET has several advantages for use in lab experiments, including its high effectiveness as an insect repellent and its low toxicity profile. DEET can be used to prevent insects from interfering with experiments that involve animals or humans and can also be used to protect researchers from insect bites. However, DEET also has several limitations, including its potential to interfere with the results of experiments that involve the detection of chemical cues, such as those used in behavioral studies.
Orientations Futures
There are several future directions for research on DEET, including the development of new insect repellents that are more effective and less toxic than DEET. Researchers are also exploring the potential for using DEET in combination with other insecticides to increase their effectiveness against insect-borne diseases. Additionally, further research is needed to determine the long-term effects of DEET exposure on human health and to develop strategies for minimizing the risks associated with DEET use.
Méthodes De Synthèse
DEET can be synthesized using several methods, including the reaction of N,N-diethyl-m-toluamide with hydroxylamine hydrochloride, the reaction of m-toluic acid with N,N-diethylethylenediamine, and the reaction of m-toluic acid with diethylamine. The most commonly used method involves the reaction of m-toluic acid with thionyl chloride followed by the reaction of the resulting acid chloride with N,N-diethylethylenediamine.
Applications De Recherche Scientifique
DEET has been extensively studied for its insect-repelling properties and has been shown to be highly effective against a wide range of insects, including mosquitoes, ticks, and flies. DEET works by interfering with the insect's ability to detect the presence of humans or animals by masking the scent of carbon dioxide and lactic acid that is emitted by the human body. DEET has been used in a variety of scientific research applications, including the study of insect behavior, the development of new insect repellents, and the prevention of vector-borne diseases.
Propriétés
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-hydroxy-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-4-16(5-2)10-9-15-14(18)12-8-6-7-11(3)13(12)17/h6-8,17H,4-5,9-10H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLRYICUOKPIEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=CC(=C1O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(diethylamino)ethyl]-2-hydroxy-3-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide](/img/structure/B7479510.png)

![2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide](/img/structure/B7479529.png)

![2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B7479544.png)
![4-(4-acetylphenoxy)-N'-[2-(3-fluorophenoxy)acetyl]butanehydrazide](/img/structure/B7479552.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B7479558.png)
![3-[(3-acetylphenyl)sulfonylamino]-N-[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B7479564.png)
![(2S,3S)-2-(carbamoylamino)-N-[(3,4-dimethoxyphenyl)methyl]-3-methylpentanamide](/img/structure/B7479572.png)
![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7479578.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-7,9-dichloro-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7479585.png)


